molecular formula C10H12ClNO2 B1668850 Chlorpropham CAS No. 101-21-3

Chlorpropham

Cat. No. B1668850
CAS RN: 101-21-3
M. Wt: 213.66 g/mol
InChI Key: CWJSHJJYOPWUGX-UHFFFAOYSA-N
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Description

Chlorpropham, also known as CIPC, is a plant growth regulator and herbicide. It is used as a sprout suppressant for various plants and crops such as grass weeds, alfalfa, lima and snap beans, blueberries, cane fruit, carrots, cranberries, ladino clover, garlic, seed grass, onions, spinach, sugar beets, tomatoes, safflower, soybeans, gladioli and woody nursery stock . It is also used to inhibit potato sprouting and for sucker control in tobacco .


Synthesis Analysis

Chlorpropham can be synthesized through a multi-step reaction process. The first step involves the use of hydrogen chloride in water at 0°C, followed by a reaction with palladium dichloride and triethylamine in N,N-dimethyl acetamide at 70°C for 24 hours .


Molecular Structure Analysis

The molecular formula of Chlorpropham is C10H12ClNO2 . It has an average mass of 213.661 Da and a monoisotopic mass of 213.055649 Da .


Chemical Reactions Analysis

The reactions degrading Chlorpropham in the matrix are quite complex under harsh processing conditions . A study aimed to decipher the reaction pathways and discover new metabolites in typical high-temperature food-processing steps .


Physical And Chemical Properties Analysis

Chlorpropham appears as a beige to brown solid with a slight sweet ester odor . It has a density of 1.18 g/cm3 and a melting point of 41 to 42 °C . It is moderately soluble in water, highly volatile and moderately mobile .

Scientific Research Applications

Residue Levels and Distribution

Chlorpropham is widely used on stored potatoes to prevent sprouting and prolong storage quality. Studies have analyzed its residue levels in individual tubers and composite samples, examining the distribution between the peel and flesh, and its fate during cooking processes like washing, boiling, and frying. Peeling and washing significantly reduce residues, although detectable levels remain in cooked potatoes and their cooking media (Lentza-Rizos & Balokas, 2001).

Detection in Animal-Derived Foods

A method involving solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry (SPE-UHPLC-MS/MS) has been established for quantifying chlorpropham residues in animal-derived foods. This development is crucial for assessing food safety and mitigating risks associated with improper or excessive use in crop cultivation (Yang et al., 2022).

Environmental and Ecotoxicological Impact

Research on the herbicide's toxicity towards non-target species, such as the freshwater ciliated protozoan Tetrahymena pyriformis, highlights its genotoxic and antimitotic properties. These findings underscore the need for caution regarding its environmental presence and potential impact on aquatic organisms (Bamdad et al., 2000).

Degradation and Environmental Fate

A comprehensive review of chlorpropham's degradation processes, including hydrolysis, biolysis, photolysis, and thermal processes, as well as its partitioning in air, water, and soil, offers insights into its environmental fate. This review also discusses the legislative aspects and the necessity for updated data on its breakdown and methodology (Smith & Bucher, 2012).

Methodology for Estimating Chlorpropham

Developments in analytical techniques for estimating chlorpropham in commercial potato stores have been reported. These methodologies aim for rapid, accurate, and reliable analysis suitable for routine estimation in a large number of samples, highlighting the importance of efficient detection methods in managing its use and ensuring food safety (Khan et al., 2012).

Future Directions

The use of Chlorpropham will be forbidden by the European Commission in all EU member states – including the Netherlands – in the near future due to toxicity concerns . This has prompted investigation into alternative products to replace it .

properties

IUPAC Name

propan-2-yl N-(3-chlorophenyl)carbamate
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InChI

InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13)
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InChI Key

CWJSHJJYOPWUGX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC(=O)NC1=CC(=CC=C1)Cl
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Molecular Formula

C10H12ClNO2
Record name ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE
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DSSTOX Substance ID

DTXSID7020764
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Molecular Weight

213.66 g/mol
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Physical Description

Isopropyl-n-(3-chlorophenyl)carbamate is a brown chunky solid. (NTP, 1992), Colorless to light tan solid; [HSDB] Commercial product is a liquid; [Merck Index] Slightly beige solid; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALS.
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Boiling Point

477 °F at 760 mmHg (decomposition) (NTP, 1992), 149 °C at 2 mm Hg, Boiling point: 246 °C with decomposition
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Readily soluble in most organic solvents (e.g., alcohols, ketones, esters, chlorinated hydrocarbons, aromatic hydrocarbons); moderately soluble in mineral oils (100 g/kg kerosene), Miscible in acetone, carbon disulfide; very soluble in anhydrous ammonia, aromatic solvents, ethyl and isopropyl alcohol, ketones; soluble in kerosene or diesel oil, In water, 89 mg/L at 25 °C, Solubility in water, g/100ml: 0.009 (very poor)
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Density

1.18 at 86 °F (NTP, 1992) - Denser than water; will sink, 1.180 at 30 °C, 1.18 g/cm³
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Vapor Pressure

2 mmHg at 300 °F (NTP, 1992), 0.0000075 [mmHg], Vapor pressure = 2 mm Hg at 149 °C, 24 mPa (1.8X10-4 mm Hg) at 20 °C (98% pure)
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Product Name

Chlorpropham

Color/Form

Colorless solid, Light-tan powder, Light brown crystalline solid

CAS RN

101-21-3
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Melting Point

106.5 °F (NTP, 1992), 40.7-41.1 °C, 41 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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